molecular formula C17H21N5O3 B6426587 2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide CAS No. 2034277-07-9

2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide

Cat. No.: B6426587
CAS No.: 2034277-07-9
M. Wt: 343.4 g/mol
InChI Key: DKDQGLOSPBMXES-UHFFFAOYSA-N
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Description

2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is a synthetic organic compound that belongs to the class of benzamides This compound is characterized by the presence of a methoxy group attached to the benzene ring and a triazine ring substituted with a pyrrolidine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide typically involves multiple steps:

    Formation of the Triazine Ring: The triazine ring can be synthesized through the reaction of cyanuric chloride with appropriate amines under controlled conditions.

    Substitution with Pyrrolidine: The triazine ring is then substituted with pyrrolidine through nucleophilic substitution reactions.

    Attachment of the Benzamide Moiety: The final step involves the coupling of the triazine derivative with 2-methoxybenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of automated reactors, precise temperature control, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The triazine ring can be reduced under specific conditions to form dihydrotriazine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon or lithium aluminum hydride can be employed.

    Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

    Oxidation: Formation of methoxybenzoic acid derivatives.

    Reduction: Formation of dihydrotriazine derivatives.

    Substitution: Formation of substituted triazine derivatives with various functional groups.

Scientific Research Applications

2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to interact with specific proteins or enzymes.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of advanced materials and as a precursor for the synthesis of specialty chemicals.

Mechanism of Action

The mechanism of action of 2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to specific active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, including the inhibition of cell proliferation or the modulation of inflammatory responses.

Comparison with Similar Compounds

Similar Compounds

  • 2-methoxy-N-{[4-methoxy-6-(morpholin-4-yl)-1,3,5-triazin-2-yl]methyl}benzamide
  • 2-methoxy-N-{[4-methoxy-6-(piperidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide

Uniqueness

2-methoxy-N-{[4-methoxy-6-(pyrrolidin-1-yl)-1,3,5-triazin-2-yl]methyl}benzamide is unique due to the presence of the pyrrolidine moiety, which can impart distinct chemical and biological properties compared to its analogs with different substituents. This uniqueness can influence its binding affinity, selectivity, and overall biological activity.

Properties

IUPAC Name

2-methoxy-N-[(4-methoxy-6-pyrrolidin-1-yl-1,3,5-triazin-2-yl)methyl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21N5O3/c1-24-13-8-4-3-7-12(13)15(23)18-11-14-19-16(21-17(20-14)25-2)22-9-5-6-10-22/h3-4,7-8H,5-6,9-11H2,1-2H3,(H,18,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DKDQGLOSPBMXES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)NCC2=NC(=NC(=N2)OC)N3CCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

343.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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